Leflunomide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-methyl-1,2-oxazole-4-carboxylic acid with the anilino group of 4-(trifluoromethyl)aniline. The prodrug of teriflunomide. It has a role as a non-steroidal anti-inflammatory drug, an antineoplastic agent, an antiparasitic agent, an EC 1.3.98.1 [dihydroorotate oxidase (fumarate)] inhibitor, a hepatotoxic agent, a prodrug, a pyrimidine synthesis inhibitor, an immunosuppressive agent, an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor and a tyrosine kinase inhibitor. It is a monocarboxylic acid amide, a member of isoxazoles and a member of (trifluoromethyl)benzenes. Leflunomide is a pyrimidine synthesis inhibitor belonging to the DMARD (disease-modifying antirheumatic drug) class of drugs, which are chemically and pharmacologically very heterogeneous. Leflunomide was approved by FDA and in many other countries (e.g., Canada, Europe) in 1999. Leflunomide is an Antirheumatic Agent. Leflunomide is an immunomodulatory agent used in the therapy of rheumatoid arthritis and psoriatic arthritis. Leflunomide therapy is associated with frequent elevations in serum aminotransferase levels and with rare instances of clinically apparent acute liver injury which can be severe and even fatal. Leflunomide is a derivative of isoxazole used for its immunosuppressive and anti-inflammatory properties. As a prodrug, leflunomide is converted to an active metabolite, A77 1726, which blocks dihydroorotate dehydrogenase, a key enzyme of de novo pyrimidine synthesis, thereby preventing the expansion of activated T lymphocytes. This agent also inhibits various protein tyrosine kinases, such as protein kinase C (PKC), thereby inhibiting cell proliferation. (NCI04) An isoxazole derivative that inhibits dihydroorotate dehydrogenase, the fourth enzyme in the pyrimidine biosynthetic pathway. It is used an immunosuppressive agent in the treatment of RHEUMATOID ARTHRITIS and PSORIATIC ARTHRITIS. See also: Teriflunomide (has active moiety).
Molecular Structure Analysis
Leflunomide is an isoxazole derivative, and its active metabolite, teriflunomide, retains this core structure. [] The isoxazole ring plays a crucial role in the molecule's activity. [] Specific structural details and analyses are not extensively discussed in the provided papers and would necessitate further research.
Mechanism of Action
Leflunomide's primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , , , , , ] By blocking DHODH, leflunomide disrupts the synthesis of pyrimidines, essential components of DNA and RNA, ultimately suppressing lymphocyte proliferation. [, , , ]
Inhibition of tyrosine kinase activity: This action disrupts intracellular signaling pathways involved in cell proliferation and immune activation. [, ]
Suppression of pro-inflammatory cytokine production: Leflunomide reduces the production of interferon-gamma (IFN-γ) by T helper 1 (Th1) cells, key players in inflammatory responses. []
Modulation of T cell differentiation: Leflunomide can shift the balance away from pro-inflammatory Th1 cells towards anti-inflammatory Th2 cells, further dampening immune responses. []
Induction of autophagy: Specifically, leflunomide promotes lipophagy, a selective autophagy process that degrades lipid droplets, suggesting a potential role in obesity control. []
Physical and Chemical Properties Analysis
Investigating T cell responses: Leflunomide is used to study the differentiation, proliferation, and cytokine production of different T cell subsets, providing insights into immune regulation. []
Analyzing lymphocyte adhesion: Leflunomide's impact on lymphocyte adhesion properties helps researchers understand its role in immune cell trafficking and homing to inflammatory sites. []
Disease Modeling:
Experimental autoimmune encephalomyelitis (EAE): Leflunomide's efficacy in suppressing EAE, a model for multiple sclerosis, highlights its potential for investigating neuroinflammatory diseases. []
Inflammatory bowel diseases (IBD): Studies using leflunomide in zebrafish models of IBD, particularly those caused by TTC7A deficiency, offer insights into disease mechanisms and potential therapeutic strategies. []
Cancer Research:
Understanding tumor cell proliferation: Leflunomide's inhibition of DHODH and disruption of pyrimidine synthesis are being investigated for their potential anti-cancer effects in specific tumor types. [, ]
Exploring combination therapies: Combining leflunomide with other anti-cancer agents, such as BRAF inhibitors, shows promise in preclinical models of melanoma, paving the way for future therapeutic approaches. []
Developmental Biology:
Studying neural crest cell development: Leflunomide's impact on neural crest cells, a multipotent cell population during embryonic development, provides a tool for understanding cell fate specification and migration. []
Related Compounds
Teriflunomide
Compound Description: Teriflunomide is the primary active metabolite of Leflunomide []. It also acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, hindering pyrimidine synthesis [, , ]. Teriflunomide has been approved for treating multiple sclerosis [, ].
Relevance: Teriflunomide's structural similarity to Leflunomide and shared mechanism of action (DHODH inhibition) make it a closely related compound. Both are investigated for their immunosuppressive and anti-inflammatory properties. While Leflunomide is metabolized into teriflunomide, the latter's direct application and distinct pharmacokinetic profile distinguish it from Leflunomide [].
A77 1726
Compound Description: A77 1726 is the active metabolite of Leflunomide [, , , , , ]. It functions as a potent dihydroorotate dehydrogenase (DHODH) inhibitor, impacting de novo pyrimidine synthesis [, , ]. A77 1726 exhibits immunosuppressive activity and shows potential antiviral activity against viruses like respiratory syncytial virus (RSV) [, , ].
Relevance: As the active metabolite of Leflunomide, A77 1726 is directly relevant to its pharmacological effects. Both compounds share the same core structure, and A77 1726 is responsible for much of the observed activity of Leflunomide in vivo. Understanding the specific activities and properties of A77 1726 is crucial for a complete understanding of Leflunomide's mechanism of action [, ].
Sulfasalazine
Compound Description: Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) commonly employed in rheumatoid arthritis (RA) treatment [, , , , ].
Relevance: Sulfasalazine serves as a relevant comparative compound to Leflunomide in RA treatment. Clinical trials have investigated the efficacy and safety profile of both drugs individually and in combination therapies [, , , ]. This comparative data helps establish Leflunomide's position in the context of existing RA therapies.
Methotrexate (MTX)
Compound Description: Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA) [, , , , , , , ].
Relevance: Similar to Sulfasalazine, Methotrexate is frequently used as a comparative agent in clinical trials evaluating Leflunomide's efficacy and safety in RA treatment [, , , ]. Comparing Leflunomide's performance against a gold standard like Methotrexate helps establish its therapeutic value and potential advantages or disadvantages. Leflunomide might offer an alternative when patients are unresponsive to Methotrexate or experience adverse effects [, ].
Cyclophosphamide
Compound Description: Cyclophosphamide is an immunosuppressive drug often employed in the treatment of Wegener's granulomatosis (WG), a systemic vasculitis [, ].
Relevance: Cyclophosphamide is relevant in the context of Leflunomide's potential for treating WG. Studies have explored Leflunomide's role in maintaining WG remission following induction therapy with cyclophosphamide []. Comparing these treatment strategies helps evaluate Leflunomide's effectiveness in managing WG compared to traditional therapies.
Benazepril
Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor commonly prescribed to manage hypertension and other cardiovascular conditions [].
Relevance: Benazepril becomes relevant when considering its synergistic effects with Leflunomide. Studies have demonstrated that combining these two drugs can enhance the therapeutic outcomes in diabetic nephropathy, particularly in reducing renal injury []. This synergistic potential highlights new possibilities for combining Leflunomide with existing medications for improved therapeutic benefit.
Uridine
Compound Description: Uridine is a naturally occurring nucleoside and a fundamental component of RNA [, ].
Relevance: Uridine plays a crucial role in understanding the mechanism of action of Leflunomide and its active metabolite, A77 1726. As Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis, exogenous uridine administration can reverse the anti-proliferative effects attributed to DHODH inhibition []. This characteristic of uridine makes it a valuable tool in dissecting the specific pathways involved in Leflunomide's immunosuppressive actions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LCZ696 is a dual angiotensin II receptor antagonist and neprilysin inhibitor that is a combination of the nonpeptide angiotensin II receptor antagonist valsartan and AHU377, a prodrug of LBQ657, which is an inhibitor of the zinc metallopeptidase neprilysin. LCZ696 (2-60 mg/kg) induces a dose-dependent decrease in mean arterial pressure in rats expressing human renin and angiotensinogen, a double-transgenic model for angiotensin II-dependent hypertension. Formulations containing LCZ696 are under clinical investigation for the treatment of mild to moderate hypertension and chronic heart failure.
LDC000067 is a cyclin-dependent kinase 9 (Cdk9) inhibitor (IC50 = 44 nM). It is selective for Cdk9 over Cdk1, -2, -4, -6, and -7 (IC50s = 5.5, 2.44, 9.24, >10, and >10 μM, respectively), as well as a panel of 28 additional kinases at 10 μM. LDC000067 (10 μM) inhibits transcription dependent on the Cdk9-cyclin T complex positive transcription elongation factor b (P-TEFb) in vitro and de novo RNA synthesis in A549 cells. It induces apoptosis in A549 and MCF-7 cancer cells. LDC000067 prevents IL-1β-induced production of matrix metalloproteinase-3 (MMP-3), MMP-9, MMP-13, IL-6, IL-8, and TNF-α and NF-κB activation in SW 1353 chondrocytes. In vivo, LDC000067 (7.5 mg/kg) delays cartilage degeneration in a mouse model of anterior cruciate ligament transection (ACLT). It also prevents bone resorption in mouse models of ACLT- or LPS-induced osteoarthritis. LDC000067 is a potent and selective CDK9 inhibitor. LDC000067 inhibited in vitro transcription in an ATP-competitive and dose-dependent manner. Gene expression profiling of cells treated with LDC000067 demonstrated a selective reduction of short-lived mRNAs, including important regulators of proliferation and apoptosis. Analysis of de novo RNA synthesis suggested a wide ranging positive role of CDK9. At the molecular and cellular level, LDC000067 reproduced effects characteristic of CDK9 inhibition such as enhanced pausing of RNA polymerase II on genes and, most importantly, induction of apoptosis in cancer cells. LDC000067 inhibits P-TEFb-dependent in vitro transcription. Induces apoptosis in vitro and in vivo in combination with BI 894999.
LDC3140, also known as LDC043140, is a potent CDK7 inhibitor. Cyclin-dependent kinase 7 (CDK7) activates cell cycle CDKs and is a member of the general transcription factor TFIIH. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells.
LDC4297 is a pyrazolotriazine that is pyrazolo[1,5-a][1,3,5]triazine substituted by a piperidin-3-yloxy group, [2-(1H-pyrazol-1-yl)benzyl]nitrilo group and an isopropyl group at positions 2, 4 and 8 respectively. It is a potent and selective CDK7 inhibitor and exhibits antiviral activity. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an apoptosis inducer, an antineoplastic agent and an antiviral agent. It is a pyrazolotriazine, a member of pyrazoles, a member of piperidines, a secondary amino compound and an aromatic ether.
LDC-1267 is a TAM family kinase inhibitor (IC50s = 5, 8, and 29 nM for Mer, Tyro3, and Axl, respectively). It is selective for TAM family kinases over a panel of 456 kinases at 1 μM, but does inhibit Met, Aurora B, LCK, and Src (IC50s = 35, 36, 51, and 338 nM, respectively). It inhibits suppression of proliferation and IFN-γ production induced by growth arrest-specific protein 6 (GAS6) in C-type lectin-like receptor NKG2D-activated natural killer (NK) cells. Adoptive transfer of NK cells pre-incubated with LDC-1267 decreases tumor growth but not metastasis in a B16/F10 murine melanoma model. LDC-1267 (20 mg/kg, i.p.) reduces the number of metastases in B16/F10 murine melanoma and 4T1 murine mammary carcinoma models in an NK cell-dependent manner. LDC1267 is a potent and selective TAM kinase inhibitor. LDC1267 displays lower activity against Met, Aurora B, Lck, Src, and CDK8. LDC1267 markedly reduced murine mammary cancer and melanoma metastases dependent on NK cells. The TAM tyrosine kinase receptors Tyro3, Axl and Mer (also known as Mertk) were identified as ubiquitylation substrates for Cbl-b. Treatment of wild-type NK cells with a newly developed small molecule TAM kinase inhibitor conferred therapeutic potential, efficiently enhancing anti-metastatic NK cell activity in vivo.
L-dehydroascorbic acid is dehydroascorbic acid having the L-configuration. It has a role as a coenzyme and a mouse metabolite. It is a vitamin C and a dehydroascorbic acid. It is functionally related to a L-ascorbic acid. It is a conjugate acid of a L-dehydroascorbate. Dehydroascorbic acid is made from the oxidation of ascorbic acid. This reaction is reversible, but dehydroascorbic acid can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid. Dehydroascorbic acid as well as ascorbic acid are both termed Vitamin C, but the latter is the main form found in humans. In the body, both dehydroascorbic acid and ascorbic acid have similar biological activity as antivirals but dehydroascorbic acid also has neuroprotective effects. Currently dehydroascorbic acid is an experimental drug with no known approved indications. Dehydroascorbic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Dehydroascorbic acid is a natural product found in Capsicum annuum, Rosa canina, and other organisms with data available. The reversibly oxidized form of ascorbic acid. It is the lactone of 2,3-DIKETOGULONIC ACID and has antiscorbutic activity in man on oral ingestion.